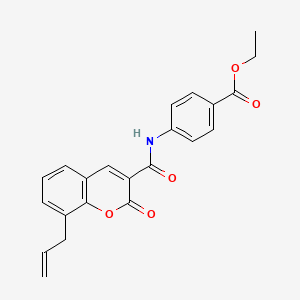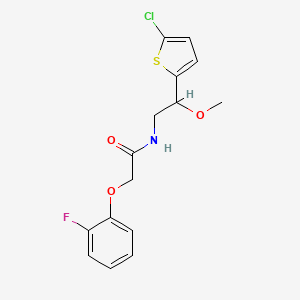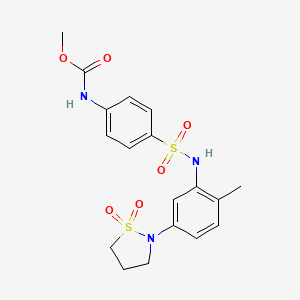
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthetic Routes
The development of novel synthetic routes for complex molecules is a critical aspect of chemical research, providing the foundation for further pharmacological study. A practical and scalable synthetic route to a molecule structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide, known as YM758 monophosphate, has been developed. This synthesis avoids the use of unstable intermediates, significantly improving yield without requiring purification by column chromatography for all steps, showcasing advancements in medicinal chemistry synthesis techniques (Yoshida et al., 2014).
Imaging Applications
The compound 18F-ISO-1, structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide, demonstrates the molecule's potential in imaging applications. This study highlights the feasibility of using PET imaging to evaluate the proliferative status of solid tumors, with significant correlation found between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation marker, indicating its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Antibacterial Activity
Research into quinazoline derivatives, such as the synthesis and evaluation of novel compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscores the potential of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide and its analogs in antibacterial applications. These studies provide a valuable insight into the structure-activity relationship, demonstrating that certain structural modifications can enhance antibacterial potency significantly (Kuramoto et al., 2003).
Metabolic Pathways and Excretion
Understanding the metabolic pathways and excretion mechanisms of pharmaceutical compounds is essential for their development and safety profiling. Research into the metabolites of YM758, a compound related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide, in human subjects, has shed light on its renal and hepatic excretion pathways. Such studies are crucial for predicting the compound's behavior in the human body, informing dosing regimens, and identifying potential drug interactions (Umehara et al., 2009).
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-22-9-6-17(27-23(29)15-10-19(31-2)13-20(11-15)32-3)12-21(22)24(30)28(14)18-7-4-16(25)5-8-18/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZNKHSEJOEDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683471.png)
![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)

![N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2683475.png)
![(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2683476.png)
![4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2683477.png)
![{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2683478.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2683479.png)


![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)


![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)